molecular formula C28H22ClN3O3S B10900073 N-(4-chlorophenyl)-2-{[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide

N-(4-chlorophenyl)-2-{[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide

Cat. No.: B10900073
M. Wt: 516.0 g/mol
InChI Key: KFSVJTLSWOHCFN-UHFFFAOYSA-N
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Description

N~1~-(4-CHLOROPHENYL)-2-{[3-CYANO-4,6-BIS(4-METHOXYPHENYL)-2-PYRIDYL]SULFANYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a cyano group, and a pyridylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-CHLOROPHENYL)-2-{[3-CYANO-4,6-BIS(4-METHOXYPHENYL)-2-PYRIDYL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile

    Condensation Reactions: These reactions are used to form the pyridylsulfanyl group by condensing appropriate precursors under controlled conditions.

    Cyanation Reactions: The cyano group is introduced through cyanation reactions, which typically involve the use of cyanide salts as reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: These are commonly used for the synthesis of complex organic compounds, allowing precise control over reaction conditions.

    Continuous Flow Reactors: These reactors offer advantages in terms of scalability and efficiency, making them suitable for industrial production.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-CHLOROPHENYL)-2-{[3-CYANO-4,6-BIS(4-METHOXYPHENYL)-2-PYRIDYL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Such as palladium or platinum catalysts for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N~1~-(4-CHLOROPHENYL)-2-{[3-CYANO-4,6-BIS(4-METHOXYPHENYL)-2-PYRIDYL]SULFANYL}ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(4-CHLOROPHENYL)-2-{[3-CYANO-4,6-BIS(4-METHOXYPHENYL)-2-PYRIDYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

N~1~-(4-CHLOROPHENYL)-2-{[3-CYANO-4,6-BIS(4-METHOXYPHENYL)-2-PYRIDYL]SULFANYL}ACETAMIDE can be compared with similar compounds such as:

    1-(4-Chlorophenyl)-3-(α-cyano-4-chlorobenzylidene)triazene: Shares structural similarities but differs in its biological activity and applications.

    3-Cyanocoumarins: Known for their biological importance and therapeutic potential, but with distinct structural features and mechanisms of action.

The uniqueness of N1-(4-CHLOROPHENYL)-2-{[3-CYANO-4,6-BIS(4-METHOXYPHENYL)-2-PYRIDYL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C28H22ClN3O3S

Molecular Weight

516.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C28H22ClN3O3S/c1-34-22-11-3-18(4-12-22)24-15-26(19-5-13-23(35-2)14-6-19)32-28(25(24)16-30)36-17-27(33)31-21-9-7-20(29)8-10-21/h3-15H,17H2,1-2H3,(H,31,33)

InChI Key

KFSVJTLSWOHCFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

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